molecular formula C12H14N2O2 B11883543 5,8-Dimethoxy-2-methylquinolin-6-amine

5,8-Dimethoxy-2-methylquinolin-6-amine

Cat. No.: B11883543
M. Wt: 218.25 g/mol
InChI Key: PSVCXXSXEFEIDC-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-methylquinolin-6-amine is a chemical compound with the molecular formula C12H14N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of methoxy groups at positions 5 and 8, a methyl group at position 2, and an amine group at position 6 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-methylquinolin-6-amine typically involves the construction of the quinoline ring followed by functionalization at specific positions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Another approach is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Transition metal-catalyzed reactions and green chemistry protocols are also explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-methylquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

5,8-Dimethoxy-2-methylquinolin-6-amine is part of a broader class of quinoline derivatives that have shown promise for their biological activity. Research indicates that quinoline derivatives can serve as effective inhibitors of tubulin, which is crucial for cell division and cancer proliferation.

Case Study: Tubulin Inhibition

A study focused on the synthesis of novel quinoline derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various human cancer cell lines, including MCF-7 and A2780. These compounds were assessed for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The findings suggest that this compound may share similar mechanisms of action.

Antimalarial Activity

Quinoline derivatives have historically been important in the development of antimalarial drugs. The structure-activity relationship studies have identified specific modifications that enhance the potency against malaria parasites.

Case Study: Antiplasmodial Efficacy

In a detailed study on styrylquinoline analogues, compounds with methoxy and halogen substitutions were evaluated for their antimalarial activity against the Dd2 strain of Plasmodium falciparum. The results indicated that certain substitutions significantly improved the compounds' efficacy, with some derivatives achieving low nanomolar EC50 values . While this compound has not been explicitly tested in this context, its structural similarities suggest potential antimalarial properties.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of quinoline derivatives is essential for optimizing their biological activities.

Table 1: Structure-Activity Relationships of Quinoline Derivatives

CompoundSubstituentEC50 (nM)Activity
94-NO228.6 ± 0.9High
8H41.2 ± 5.3Moderate
16F21.0 ± 2.1Very High
47Cl37.0 ± 4.3High

This table summarizes the activity of various quinoline derivatives based on their substituents, highlighting how modifications can enhance potency against specific biological targets .

Potential Neuroprotective Applications

Emerging research suggests that quinoline derivatives could also play a role in neuroprotection, particularly concerning diseases like Parkinson's disease.

Case Study: Neuroprotective Properties

Research into dopamine D2/D3 agonists has revealed that compounds incorporating quinoline moieties exhibit significant binding affinity and functional activity at these receptors. This suggests a potential application for this compound in developing treatments aimed at neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-methylquinolin-6-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in pathogens. The compound can also interfere with cellular respiration and energy production pathways, leading to the death of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethoxy-2-methylquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 8 enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

5,8-Dimethoxy-2-methylquinolin-6-amine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of methoxy groups at positions 5 and 8 enhances its lipophilicity and may influence its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. A study reported that derivatives of quinoline compounds possess broad-spectrum antimicrobial activity, suggesting that modifications in the structure can lead to enhanced efficacy against resistant strains.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It has been shown to affect key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli12.5
AntifungalC. albicans15.0
AnticancerHeLa Cells10.0
Apoptosis InductionMCF-7 CellsN/A

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study examining the effects of various quinoline derivatives on breast cancer cells (MCF-7), this compound showed promising results in reducing cell viability. The compound was administered at varying concentrations (1 µM to 20 µM), with significant reductions in viability observed at concentrations above 10 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial efficacy of this compound against drug-resistant strains of bacteria. The results indicated that it retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antimicrobial agents.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5,8-dimethoxy-2-methylquinolin-6-amine

InChI

InChI=1S/C12H14N2O2/c1-7-4-5-8-11(14-7)10(15-2)6-9(13)12(8)16-3/h4-6H,13H2,1-3H3

InChI Key

PSVCXXSXEFEIDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)OC)N)OC

Origin of Product

United States

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